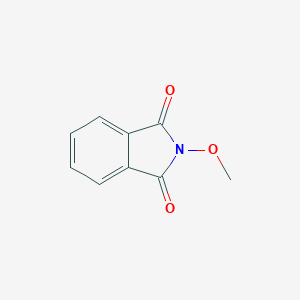

N-methoxyphthalimide

Description

Properties

IUPAC Name |

2-methoxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTULOVFSIMMKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298969 | |

| Record name | N-methoxyphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1914-20-1 | |

| Record name | 2-Methoxy-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1914-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 127164 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001914201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1914-20-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methoxyphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-methoxyphthalimide: A Technical Guide to Structure, Properties, and Synthetic Utility

Introduction: Unveiling N-methoxyphthalimide

This compound, with the systematic IUPAC name 2-methoxyisoindole-1,3-dione, is a key derivative of phthalimide distinguished by the presence of a methoxy group attached to the imide nitrogen. This structural feature imparts unique chemical properties, positioning it and the broader class of N-alkoxyphthalimides as valuable reagents in modern organic synthesis. While structurally similar to the more commonly referenced N-methylphthalimide, the N-O bond in this compound is the critical locus of its reactivity, serving as a precursor for the generation of highly reactive methoxy radicals under mild conditions.[1]

This technical guide provides an in-depth exploration of the chemical and physical properties of this compound, its synthesis, and its significant applications in synthetic chemistry, particularly in the realm of radical-mediated transformations. The content herein is curated for researchers, scientists, and professionals in drug development who seek to leverage the unique reactivity of this compound.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₉H₇NO₃.[2] Its core structure consists of a phthalimide framework, which is an isoindole-1,3-dione, with a methoxy group (-OCH₃) covalently bonded to the nitrogen atom.

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"]; C7 [label="C", pos="-2.4,1.5!"]; C8 [label="C", pos="2.4,1.5!"]; N9 [label="N", pos="0,3!"]; O10 [label="O", pos="-3.6,1.5!"]; O11 [label="O", pos="3.6,1.5!"]; O12 [label="O", pos="0,4.2!"]; C13 [label="C", pos="-1.2,4.95!"]; H1 [label="H", pos="-1.2,5.95!"]; H2 [label="H", pos="-2.2,4.95!"]; H3 [label="H", pos="-0.2,4.95!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Imide ring bonds C2 -- C7; C7 -- N9; C6 -- C8; C8 -- N9;

// Carbonyl bonds C7 -- O10 [style=double]; C8 -- O11 [style=double];

// Methoxy group bonds N9 -- O12; O12 -- C13; C13 -- H1; C13 -- H2; C13 -- H3; }

Figure 1: 2D Chemical Structure of this compound.The planarity of the phthalimide ring system is a key structural feature, and crystallographic data confirms the specific bond lengths and angles of the molecule.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-methoxyisoindole-1,3-dione | [2] |

| CAS Number | 1914-20-1 | [2] |

| Molecular Formula | C₉H₇NO₃ | [2] |

| Molecular Weight | 177.16 g/mol | [2] |

| Exact Mass | 177.042593085 Da | [2] |

| Topological Polar Surface Area | 46.6 Ų | [2] |

| Complexity | 227 | [2] |

Note: Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. Characterization is typically confirmed by comparison to known standards or through detailed analysis of related N-alkoxyphthalimide compounds.

Synthesis of this compound

The synthesis of this compound, and N-alkoxyphthalimides in general, is straightforward and can be achieved through several reliable methods, making them readily accessible precursors for further synthetic transformations.[3] The most common and efficient approach involves the nucleophilic substitution of a suitable methylating agent by N-hydroxyphthalimide (NHPI).

A general and robust protocol for the synthesis of N-alkoxyphthalimides involves the reaction of an alkyl halide with the sodium salt of N-hydroxyphthalimide in a polar aprotic solvent like DMF.[3] This method is highly efficient, often proceeding to completion at room temperature or with gentle heating.[3]

// Nodes start [label="N-Hydroxyphthalimide (NHPI)\n+ Sodium Hydride (NaH)"]; intermediate [label="Sodium salt of NHPI"]; reagent [label="Methylating Agent\n(e.g., Methyl Iodide)"]; product [label="this compound"];

// Edges start -> intermediate [label=" Deprotonation in DMF "]; intermediate -> product [label=" Nucleophilic Substitution "]; reagent -> product; }

Figure 2: General workflow for the synthesis of this compound.Experimental Protocol: Synthesis of this compound from N-hydroxyphthalimide

The following protocol is a representative procedure for the synthesis of N-alkoxyphthalimides and can be adapted for the specific synthesis of this compound.[3]

-

Preparation of the N-hydroxyphthalimide sodium salt: To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction monitoring: Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases and a clear solution of the sodium salt is formed.

-

Addition of the methylating agent: Add a methylating agent, such as methyl iodide (1.2 eq), dropwise to the solution at room temperature.

-

Reaction completion and work-up: Stir the reaction mixture at room temperature for 10-12 hours or at 70 °C for a shorter duration to expedite the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).[3] Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily derived from the reactivity of its N-O bond. This bond is relatively weak and can undergo homolytic cleavage to generate a methoxy radical (CH₃O•) and a phthalimidyl radical.[1] This process can be initiated under various conditions, most notably through photoredox catalysis.[4]

// Nodes start [label="this compound"]; catalyst [label="Photocatalyst (PC)\n+ Visible Light (hν)"]; excited_catalyst [label="Excited Photocatalyst (PC*)"]; radical_generation [label="Single Electron Transfer (SET)"]; products [label="Methoxy Radical (CH₃O•)\n+ Phthalimide Anion"]; downstream [label="Downstream Radical Reactions\n(e.g., H-atom abstraction, addition to alkenes)"];

// Edges catalyst -> excited_catalyst [label=" Excitation "]; start -> radical_generation; excited_catalyst -> radical_generation; radical_generation -> products [label=" N-O Bond Cleavage "]; products -> downstream; }

Figure 3: Photoredox-catalyzed generation of a methoxy radical from this compound.Generation of Methoxy Radicals

N-alkoxyphthalimides are excellent precursors for alkoxy radicals.[3] Single-electron reduction of this compound, typically by an excited-state photoredox catalyst, leads to the formation of a radical anion, which then fragments to release the methoxy radical and the phthalimide anion.[1] This method avoids the use of harsh reagents and high temperatures, making it compatible with a wide range of functional groups.[4]

The generated methoxy radical is a highly reactive intermediate that can participate in a variety of synthetic transformations, including:

-

Hydrogen Atom Transfer (HAT): Methoxy radicals can abstract hydrogen atoms from C-H bonds, generating carbon-centered radicals that can be further functionalized.[1]

-

Addition to π-Systems: These radicals can add to alkenes and alkynes, initiating radical chain reactions or leading to the formation of new C-O and C-C bonds.[5]

-

β-Fragmentation: In appropriately substituted alkoxy radicals, β-scission of C-C bonds can occur, leading to the formation of a new radical and a carbonyl compound.[4]

This versatile reactivity makes this compound a powerful tool for the construction of complex molecular architectures.

Applications in Drug Development and Organic Synthesis

The ability to generate alkoxy radicals under mild conditions makes N-alkoxyphthalimides, including this compound, highly valuable in both academic research and industrial applications, such as drug discovery and materials science.

-

Late-Stage Functionalization: The radical-mediated reactions enabled by this compound are particularly useful for the late-stage functionalization of complex molecules, including drug candidates. This allows for the rapid diversification of molecular scaffolds to explore structure-activity relationships.[6]

-

C-H Functionalization: As precursors to methoxy radicals, these compounds facilitate the direct functionalization of otherwise unreactive C-H bonds, providing a more atom-economical and efficient approach to synthesis compared to traditional methods that require pre-functionalized starting materials.[7]

-

Polymer Chemistry: The generation of radicals from N-alkoxyphthalimides can be utilized to initiate polymerization reactions.

While specific, large-scale industrial applications of this compound are not as widely documented as those for its N-alkyl counterparts, its role as a versatile radical precursor in academic and pharmaceutical research is well-established.[1][4]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily serving as an efficient precursor for the generation of methoxy radicals under mild, photoredox-catalyzed conditions. Its straightforward synthesis from N-hydroxyphthalimide and the predictable reactivity of the resulting alkoxy radical make it a powerful tool for C-H functionalization, addition reactions, and other radical-mediated transformations. For researchers and professionals in drug development and materials science, this compound and the broader class of N-alkoxyphthalimides offer a gateway to novel synthetic strategies and the construction of complex molecular architectures.

References

-

Chen, R., Liu, B., Li, W., Wang, K., Miao, C., Li, Z., Lv, Y., & Liu, L. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances, 11(13), 8051-8054. [Link]

-

Kim, S., Lee, I. Y., & Lee, J. Y. (1998). Facile Generation of Alkoxy Radicals from N-Alkoxyphthalimides. Tetrahedron Letters, 39(21), 3579-3582. [Link]

-

Royal Society of Chemistry. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. [Link]

-

Terent'ev, A. O., & Ogibin, Y. N. (2020). N‐Alkoxyphtalimides as Versatile Alkoxy Radical Precursors in Modern Organic Synthesis. Chemistry of Heterocyclic Compounds, 56(1), 4-23. [Link]

-

Griesbeck, A. G., & Maptue, N. T. (2021). Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. Chemical Reviews, 121(21), 13245-13317. [Link]

-

Semantic Scholar. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. [Link]

-

ResearchGate. (2024). N-alkoxyphthalimides from nature sources Conditions: All reactions were.... [Link]

-

Strieth-Kalthoff, F., James, M. J., Teders, M., Pitzer, L., & Glorius, F. (2020). Organophotoredox Dioxygenation of Alkenes via ROH···F-Activated N‑Alkoxyphthalimides. Organic Letters, 22(21), 8494-8499. [Link]

-

Musacchio, A. J., Lainhart, B. C., & Knowles, R. R. (2014). N-Acyloxyphthalimides as Nitrogen Radical Precursors in the Visible Light Photocatalyzed Room Temperature C–H Amination of Arenes and Heteroarenes. Journal of the American Chemical Society, 136(34), 12117-12120. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 278066, this compound. Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C9H7NO3 | CID 278066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organophotoredox Dioxygenation of Alkenes via ROH···F-Activated N‑Alkoxyphthalimides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

N-Methoxyphthalimide as an Electrophilic Aminating Agent: Mechanism and Application

An In-Depth Technical Guide for Researchers

Abstract

The introduction of a nitrogen atom into a molecular framework is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where more than 90% of top-selling small molecule therapeutics contain at least one C-N bond.[1] Traditional amination methods often rely on the nucleophilicity of nitrogen. However, "umpoled" strategies, where the nitrogen source acts as an electrophile, have emerged as powerful alternatives for forging C-N bonds.[2][3] This guide provides an in-depth examination of N-methoxyphthalimide, a hydroxylamine-derived reagent, as an effective agent for electrophilic amination. We will dissect its mechanism of action, focusing on the generation of the key electrophilic nitrogen species, its reaction with various nucleophiles, and its practical application in synthesis, thereby offering a comprehensive resource for researchers in organic and medicinal chemistry.

Introduction: The Paradigm of Electrophilic Amination

The strategic installation of amino groups is fundamental to synthetic chemistry.[4] Classical approaches involve the reaction of a nitrogen nucleophile with a carbon electrophile. While effective, these methods can be circuitous, often requiring protecting group manipulations that decrease overall yield and atom economy.[1][4] Electrophilic amination reverses this polarity, utilizing an electron-deficient nitrogen species to react with a carbon nucleophile, such as a carbanion or an enolate.[5]

This approach offers several distinct advantages:

-

Direct C-N Bond Formation: It allows for the direct functionalization of nucleophilic carbon centers.

-

Access to Unprotected Amines: Certain reagents can deliver an unprotected amino group, bypassing cumbersome protection-deprotection sequences.[1]

-

Mild Reaction Conditions: Many modern electrophilic amination reactions proceed under mild conditions, preserving sensitive functional groups within complex molecules.[4]

Reagents for electrophilic amination are characterized by a nitrogen atom attached to an electron-withdrawing group, which enhances its electrophilicity.[5] Hydroxylamine derivatives, such as N-alkoxyphthalimides, are a prominent class of such reagents.[5][6]

Synthesis of this compound

The precursor, this compound, is typically synthesized from N-hydroxyphthalimide (NHPI), a readily available starting material. The synthesis involves the O-alkylation of NHPI. While various methods exist for N-alkoxyphthalimide synthesis, a common approach is the reaction of NHPI with an appropriate methylating agent under basic conditions.[7]

Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound from N-hydroxyphthalimide.

The Core Mechanism: Generation of the Electrophilic Nitrogen Intermediate

The efficacy of this compound as an aminating agent stems from its ability to generate a highly electrophilic nitrogen species upon activation. Unlike many N-alkoxyphthalimide reactions that proceed via radical pathways under photochemical conditions, the polar electrophilic amination mechanism involves the formation of a cationic intermediate.[8][9]

Research suggests that in the presence of a suitable activator, such as a hypervalent iodine reagent like (bis(trifluoroacetoxy)iodo)benzene (PIFA) or a strong Lewis acid, this compound undergoes activation to form a key intermediate: the N-acyl-N-methoxy nitrenium ion .[10] This species is a potent electrophile due to the positive charge on the divalent nitrogen atom, which is stabilized by resonance with the adjacent carbonyl groups.[10]

Diagram: Activation of this compound

Caption: Formation of the key N-acyl-N-methoxy nitrenium ion intermediate via activation.

This nitrenium ion is the workhorse of the electrophilic amination, readily reacting with a wide range of nucleophiles. The choice of activator is critical; it must be sufficiently electrophilic to abstract the methoxy group but not so harsh as to degrade the starting material or product.[10]

Reaction with Nucleophiles and C-N Bond Formation

Once generated, the N-acyl-N-methoxy nitrenium ion is intercepted by a nucleophile (Nu⁻), leading to the formation of the desired carbon-nitrogen bond. This step is typically a rapid, irreversible capture of the highly reactive electrophile.

Diagram: General Electrophilic Amination Pathway

Caption: The reaction cascade from the nitrenium ion to the final aminated product.

The scope of the reaction is broad, encompassing a variety of nucleophiles:

-

Organometallic Reagents: Grignard reagents and organolithiums can be aminated, although careful temperature control is required due to their high reactivity.

-

Enolates: The α-amination of carbonyl compounds via their enolates is a powerful method for synthesizing α-amino acids and related structures.[2]

-

Arenes and Heteroarenes: Under appropriate activation, this method can achieve direct C-H amination of electron-rich aromatic systems.[9][10]

The initial product is the N-aminated phthalimide derivative. The phthalimide group serves as an excellent protecting group for the newly installed amino functionality, which can be readily cleaved, most commonly with hydrazine, to liberate the free primary amine.[11]

Experimental Protocol: Representative α-Amination of a Ketone

The following protocol is a representative, self-validating procedure for the α-amination of a carbonyl compound. The causality for each step is explained to ensure reproducibility and understanding.

Objective: Synthesize 2-amino-1-phenylpropan-1-one from propiophenone.

Materials:

-

Propiophenone

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation (The "Why"): A strong, non-nucleophilic base like LDA is used to quantitatively deprotonate the α-carbon of the ketone, forming the lithium enolate. This step is performed at low temperature (-78 °C) to prevent side reactions like self-condensation.

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (5.5 mL, 11.0 mmol, 1.1 equiv) via syringe.

-

Add a solution of propiophenone (1.34 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) dropwise over 15 minutes.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

-

Electrophilic Amination (The "Why"): The pre-formed enolate acts as the nucleophile, attacking the electrophilic nitrogen of this compound. The reagent is added as a solution to ensure efficient mixing at low temperatures.

-

In a separate flask, dissolve this compound (1.95 g, 11.0 mmol, 1.1 equiv) in anhydrous THF (15 mL).

-

Add this solution dropwise to the cold enolate solution over 20 minutes.

-

Allow the reaction mixture to stir at -78 °C for 3 hours.

-

Gradually warm the mixture to room temperature and stir overnight.

-

-

Workup and Purification (The "Why"): The reaction is quenched with a mild acid source (NH₄Cl) to neutralize the remaining base. Standard liquid-liquid extraction isolates the organic product, which is then dried and purified by column chromatography.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl (30 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the crude residue by silica gel column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the N-protected amino ketone.

-

-

Deprotection (Optional): If the primary amine is the target, the phthalimide group is removed using hydrazine hydrate in a suitable solvent like ethanol.

Quantitative Data Summary

The efficiency of electrophilic amination with this compound derivatives can vary based on the nucleophile and reaction conditions. Below is a table summarizing typical yields for various substrate classes based on literature precedents.[2][10]

| Nucleophile Substrate | Activator/Conditions | Product Type | Typical Yield (%) |

| Phenylmagnesium bromide | N/A, direct addition | N-phenylated amine | 65-75% |

| Propiophenone Enolate | LDA, -78 °C to rt | α-Amino ketone | 70-85% |

| Anisole | PIFA, CH₂Cl₂ | p-Methoxyaniline deriv. | 50-60% |

| Indole | Triflic Anhydride | N-aminated indole | 75-90% |

Conclusion for the Field

This compound stands as a valuable and versatile reagent for electrophilic amination. Its mechanism, proceeding through a highly reactive N-acyl-N-methoxy nitrenium ion, provides a reliable pathway for the construction of C-N bonds with a range of carbon-based nucleophiles. For researchers in drug discovery and total synthesis, this methodology offers a strategic advantage, enabling the direct installation of a protected amino group under predictable and often mild conditions.[12][13] Understanding the nuances of its activation and reactivity is key to harnessing its full potential in the synthesis of complex, nitrogen-containing molecules that drive innovation in science.

References

- The Power of Electrophilic Amination: Unlocking New Synthetic P

- Electrophilic amin

- Electrophilic Aminating Agents in Total Synthesis.

- The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.

- Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones.

- N-Methylphthalimide 550-44-7 wiki. Guidechem.

- Application Notes: Reaction of N-(2-Bromoethoxy)phthalimide with Nucleophiles. Benchchem.

- Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides.

- Ni‐Catalyzed Cross‐Electrophile Couplings of N‐Alkoxyphthalimides and Aryl Halides.

- Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis.

- Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction.

- N-Acyloxyphthalimides as Nitrogen Radical Precursors in the Visible Light Photocatalyzed Room Temperature C–H Amination of Arenes and Heteroarenes.

- Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis.

- Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry.

- Advances in Synthesis and Medicinal Applications of Compounds Derived

- Electrophilic Aminating Agents in Total Synthesis.

- Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. MDPI.

- In Silico Adme and Toxicity Studies of Derivative Phthalimide Compounds as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor. Proceedings of the International Conference on Nursing and Health Sciences.

Sources

- 1. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Electrophilic amination - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-Acyloxyphthalimides as Nitrogen Radical Precursors in the Visible Light Photocatalyzed Room Temperature C–H Amination of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. jurnal.globalhealthsciencegroup.com [jurnal.globalhealthsciencegroup.com]

Navigating the Lability of N-methoxyphthalimide: An In-depth Technical Guide to its Stability and Decomposition

For Immediate Release

[City, State] – [Date] – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the stability and decomposition pathways of N-methoxyphthalimide. As a senior application scientist, this document synthesizes rigorous scientific principles with practical, field-proven insights to provide a thorough understanding of the molecule's behavior under various stress conditions.

Introduction: The Dichotomy of this compound's Utility and Instability

This compound and its parent class, N-alkoxyphthalimides, are valuable intermediates in organic synthesis, notably as precursors for O-substituted hydroxylamines and as reagents for generating alkoxyl radicals under mild conditions.[1] Their utility in constructing complex molecular architectures, particularly in the pharmaceutical and functional materials sectors, is well-documented.[2][3][4] However, the inherent reactivity of the N-O bond, a key feature for its synthetic applications, also predisposes the molecule to several decomposition pathways. A comprehensive understanding of these degradation routes is paramount for ensuring the integrity of synthetic protocols, the stability of intermediates, and the safety of final products.

This guide provides an in-depth exploration of the thermal, photolytic, hydrolytic, and oxidative degradation pathways of this compound. It further details the experimental protocols for assessing its stability and characterizing its degradation products, offering a self-validating framework for researchers.

Key Decomposition Pathways of this compound

The stability of this compound is contingent on a delicate balance of factors, with its decomposition primarily revolving around the cleavage of the imide ring and the N-O bond. The principal degradation pathways are outlined below.

Hydrolytic Decomposition: A pH-Dependent Cascade

The phthalimide moiety is susceptible to hydrolysis, with the rate and mechanism being highly dependent on the pH of the medium.

Under alkaline conditions, the imide ring readily opens via nucleophilic attack of a hydroxide ion on one of the carbonyl carbons. This leads to the formation of the corresponding phthalamic acid derivative. The kinetics of alkaline hydrolysis of N-substituted phthalimides have been shown to be pseudo-first-order with respect to the phthalimide and first-order with respect to the hydroxide ion concentration.[4][5]

Under acidic conditions, the hydrolysis of the imide ring can also occur, albeit generally at a slower rate than in alkaline conditions. The reaction is catalyzed by hydronium ions, which protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[1][2]

The primary product of the initial hydrolytic cleavage of the imide ring in this compound is expected to be N-methoxyphthalamic acid. Further hydrolysis can lead to the formation of phthalic acid and methoxyamine.

Diagram: Hydrolytic Decomposition of this compound

Caption: Proposed hydrolytic decomposition pathways under basic and acidic conditions.

Photolytic Decomposition: A Radical-Mediated Fragmentation

Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce the decomposition of this compound. Studies on analogous N-arylphthalimides have shown that photolysis can lead to the cleavage of the imide ring, forming phthalic anhydride as a major product.[6][7] The quantum yield for the photodegradation of N-phenylphthalimide is relatively low, suggesting that while the process occurs, it may not be highly efficient in the absence of photosensitizers.[6]

A crucial aspect of the photochemistry of N-alkoxyphthalimides is the potential for N-O bond cleavage. Visible light photoredox catalysis has been shown to reduce the N-O bond in N-(acyloxy)phthalimide derivatives, generating carbon- or nitrogen-centered radicals.[3][8] This suggests that a similar photolytic cleavage of the N-O bond in this compound is a plausible decomposition pathway, which would yield a phthalimidyl radical and a methoxy radical. These highly reactive radical species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Diagram: Photolytic Decomposition Pathways

Caption: Potential photolytic degradation routes for this compound.

Thermal Decomposition: Unraveling the Heat-Induced Breakdown

The decomposition temperature will be the point at which significant mass loss is observed in a TGA experiment. The process is likely to be complex, potentially involving the release of volatile fragments such as carbon dioxide, carbon monoxide, and methane, arising from the breakdown of the phthalimide and methoxy groups.

Oxidative Decomposition: Susceptibility to Reactive Oxygen Species

The stability of this compound in the presence of oxidizing agents is a critical consideration, particularly in pharmaceutical development where oxidative degradation can lead to the formation of impurities.[13][14] While direct studies on the oxidative degradation of this compound are scarce, the presence of the methoxy group and the aromatic phthalimide ring suggests potential susceptibility to attack by reactive oxygen species (ROS) such as hydrogen peroxide, peracids, or radical initiators.[15]

Oxidative attack could potentially occur at the methoxy group, leading to demethylation or further oxidation. The aromatic ring could also be a target for oxidation, potentially leading to hydroxylated or ring-opened products. The N-hydroxyphthalimide (NHPI)/Co(II) salt system is known to catalyze the aerobic oxidation of N-alkylamides, which suggests that the phthalimide nitrogen environment is reactive under certain oxidative conditions.[16]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[13][14][17][18][19][20][21][22]

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

UV chamber (254 nm and 365 nm)

-

Oven

Procedure:

-

Solution Preparation: Prepare stock solutions of this compound in acetonitrile or a suitable solvent.

-

Acid Hydrolysis: Treat the stock solution with 0.1 M and 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 M and 1 M NaOH. Incubate under the same conditions as acid hydrolysis.

-

Oxidative Degradation: Treat the stock solution with 3% and 30% H₂O₂. Incubate at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) for a defined period. Also, subject the stock solution to thermal stress.

-

Photodegradation: Expose the stock solution in a quartz cuvette to UV light at 254 nm and 365 nm in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Diagram: Forced Degradation Experimental Workflow

Sources

- 1. Kinetics and mechanism of hydrolysis of N-Arylphthalimides - UM Research Repository [eprints.um.edu.my]

- 2. researchgate.net [researchgate.net]

- 3. Photocatalytic cross-couplings via the cleavage of N–O bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. The kinetics and mechanism of alkaline hydrolysis of N‐substituted phthalimides (1987) | M. Niyaz Khan | 30 Citations [scispace.com]

- 5. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cpsm.kpi.ua [cpsm.kpi.ua]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mt.com [mt.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. ijpsr.com [ijpsr.com]

- 15. ijisrt.com [ijisrt.com]

- 16. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. ijcrt.org [ijcrt.org]

- 20. ijtsrd.com [ijtsrd.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. ijsdr.org [ijsdr.org]

Spectroscopic and Structural Elucidation of N-methoxyphthalimide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N-methoxyphthalimide (CAS RN: 1914-20-1), a significant chemical intermediate. The guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. We will delve into the core analytical techniques used for its characterization, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The underlying principles of experimental choices and data interpretation are explained to provide a deeper understanding of the molecule's structural features.

Introduction to this compound

This compound, with the systematic IUPAC name 2-methoxyisoindole-1,3-dione, belongs to the class of N-alkoxyphthalimides. These compounds are notable for their utility as precursors to O-substituted hydroxylamines and as versatile intermediates in organic synthesis.[1] The introduction of the methoxy group on the nitrogen atom of the phthalimide scaffold imparts unique reactivity, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials.[2][3][4][5] Accurate characterization of this compound is paramount for its effective use, ensuring purity and confirming its chemical identity.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis of this compound

A general and efficient method for the synthesis of N-alkoxyphthalimides involves the reaction of N-hydroxyphthalimide with an appropriate alkyl halide in the presence of a base.[1] For this compound, this would typically involve the methylation of N-hydroxyphthalimide.

Experimental Protocol

A common synthetic procedure is as follows:

-

To a stirred solution of N-hydroxyphthalimide in a suitable solvent such as dimethylformamide (DMF), a base is added. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective base for this transformation, leading to high yields and clean reactions.[1]

-

A methylating agent, such as methyl iodide or dimethyl sulfate, is then added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into a cold dilute acid solution (e.g., 1N HCl) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.

This synthetic approach is depicted in the workflow diagram below.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

The following sections detail the available spectroscopic data for this compound, which are crucial for its unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₉H₇NO₃ | [6] |

| Molecular Weight | 177.16 g/mol | [6] |

| Monoisotopic Mass | 177.042593085 Da | [6] |

A plausible fragmentation pathway for this compound in an electron ionization (EI) mass spectrometer is initiated by the cleavage of the N-O bond, which is relatively weak. This would lead to the formation of a methoxy radical (•OCH₃) and a phthalimide radical cation, or cleavage to form a methoxy cation and a phthalimide radical. Further fragmentation of the phthalimide ring can also occur.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For comparison, the related compound N-methoxymethylphthalimide, an isomer, has reported ¹H NMR signals at approximately 3.41 ppm (singlet, 3H, OMe), 5.09 ppm (singlet, 2H, NCH₂OMe), and in the aromatic region between 7.7-8.0 ppm (multiplet, 4H).[7] The ¹³C NMR spectrum of this isomer shows signals at 167.3 ppm (C=O), 134.4 ppm (CH ar.), 132.1 ppm (Cq), 123.6 ppm (CH ar.), 68.6 ppm (NCH₂), and 57.3 ppm (OMe).[7] It is important to note that these values are for an isomer and would differ for this compound.

Infrared (IR) Spectroscopy

Similar to the NMR data, a detailed and assigned IR spectrum for this compound is not widely available in public spectral databases. However, based on its structure, the following characteristic absorption bands can be predicted:

-

C=O Stretching: Two strong absorption bands are expected for the symmetric and asymmetric stretching of the imide carbonyl groups, typically in the range of 1700-1800 cm⁻¹.

-

C-N Stretching: A band corresponding to the stretching of the C-N bond is expected, usually in the region of 1300-1400 cm⁻¹.

-

C-O Stretching: The stretching vibration of the C-O bond of the methoxy group should appear in the fingerprint region, typically around 1000-1200 cm⁻¹.

-

Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching are expected just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Characteristic bands for the aromatic ring are expected in the 1400-1600 cm⁻¹ region.

Structural Confirmation

The crystal structure of this compound has been determined by X-ray crystallography, providing definitive proof of its connectivity and conformation in the solid state.[6] This structural data can be accessed through the Crystallography Open Database (COD) under the deposition number 2240172.[6]

Conclusion

This compound is a valuable synthetic intermediate. While its synthesis and general properties are understood, a comprehensive and publicly available set of its NMR and IR spectroscopic data is currently lacking in the reviewed literature and databases. The available mass spectrometry data confirms its molecular weight. For researchers working with this compound, it is recommended to acquire and report this spectroscopic data to contribute to the broader scientific knowledge base.

References

- Kim, J. N., Kim, K. M., & Ryu, E. K. (1992). Improved synthesis of N-alkoxyphthalimides.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Li, J., & Li, X. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances, 11(13), 7485-7489.

-

Semantic Scholar. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. Retrieved from [Link]

- ACS Publications. (2024). N-Alkoxyphthalimides as Nitrogen Electrophiles to Construct C–N Bonds via Reductive Cross-Coupling. The Journal of Organic Chemistry.

-

ResearchGate. (n.d.). N-alkoxyphthalimides from nature sources. Retrieved from [Link]

- Goulart, M. O. F., & Schäfer, H. J. (1998). Diastereomeric Amides Derived from Malonic Acid: the Role of Chiral Auxiliaries and of the Nature of Co-Acids in the Mixed Kolbe Electrolysis. Journal of the Brazilian Chemical Society, 9(2), 153-160.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C9H7NO3 | CID 278066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

An In-depth Technical Guide to N-Methoxyphthalimide as a Radical Precursor

Executive Summary

The pursuit of selective and efficient methods for the generation of nitrogen-centered radicals is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures prevalent in pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive technical overview of N-methoxyphthalimide and related N-alkoxyphthalimides as versatile and stable precursors for the generation of nitrogen and alkoxy radicals under mild conditions. We will delve into the fundamental principles governing their reactivity, synthesis, and diverse applications, offering field-proven insights into experimental design and execution. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the unique potential of these reagents in their synthetic endeavors.

The Imperative for Controlled Radical Generation

Nitrogen-containing compounds are ubiquitous in biologically active molecules.[1] Traditional methods for their synthesis often require pre-functionalized starting materials and harsh reaction conditions.[2] The advent of radical chemistry has opened new avenues for direct C-H functionalization and other transformations, yet the generation of highly reactive nitrogen-centered radicals has historically been challenging due to a lack of convenient and mild precursors.[3][4] The ideal radical precursor should be stable, easily synthesized, and capable of generating the desired radical species under predictable and controllable conditions. N-alkoxyphthalimides have emerged as a promising class of compounds that fulfill these criteria.[5][6]

N-Alkoxyphthalimides: A Gateway to Diverse Radical Reactivity

O-substituted derivatives of N-hydroxyphthalimide (NHPI) have garnered significant attention as stable and convenient reagents for generating free radicals under mild conditions.[5] While N-acyloxyphthalimides are well-established as sources of carbon-centered radicals via decarboxylation, N-alkoxyphthalimides are less explored but equally potent precursors for alkoxy and, subsequently, nitrogen-centered radicals.[5][7]

Synthesis of N-Alkoxyphthalimide Precursors

The accessibility of N-alkoxyphthalimides is a key advantage for their widespread application. Several synthetic strategies have been developed, with the most common being the coupling of N-hydroxyphthalimide (NHPI) with corresponding alcohols or alkyl halides. A recently developed method involves a PIDA-promoted cross-dehydrogenative coupling reaction between NHPI and aryl ketones, providing an efficient route to a variety of N-alkoxyphthalimide derivatives in high yields.[8] This catalyst-free approach is distinguished by its use of readily available starting materials, broad substrate scope, and operational simplicity.[8]

Diagram 1: General Synthetic Routes to N-Alkoxyphthalimides

Caption: Synthetic pathways to N-alkoxyphthalimides.

Mechanism of Radical Generation: The N-O Bond Homolysis

The synthetic utility of N-alkoxyphthalimides stems from the inherent weakness of the N-O bond.[5] Upon activation, this bond undergoes homolytic cleavage to generate an alkoxy radical and a phthalimidyl radical. This process can be initiated through various means, including photoredox catalysis, electrochemistry, and thermal methods.[5][7][9]

Visible light-induced reactions have proven particularly effective.[5] In a typical photoredox cycle, a photocatalyst absorbs visible light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with the N-alkoxyphthalimide, leading to the formation of a radical anion that readily fragments to release the alkoxy radical and the phthalimide anion.[9]

Diagram 2: Photocatalytic Generation of Alkoxy Radicals

Caption: A simplified photoredox cycle for radical generation.

Synthetic Applications of this compound and its Analogs

The radicals generated from N-alkoxyphthalimides can participate in a wide array of synthetic transformations, offering novel pathways for the construction of complex molecules.

C-H Functionalization

A significant application of these radical precursors is in C-H functionalization reactions.[10][11] The highly reactive alkoxy radicals generated can abstract hydrogen atoms from C-H bonds, creating carbon-centered radicals that can then undergo further reactions.[12] This strategy has been successfully employed in the aerobic oxidation of various organic compounds, where the phthalimide N-oxyl radical (PINO) can act as a hydrogen atom transfer (HAT) mediator.[10]

Hydroamination of Alkenes

The intermolecular anti-Markovnikov hydroamination of unactivated alkenes represents another powerful application.[13][14] In a process mediated by a phosphite promoter, N-hydroxyphthalimide can undergo deoxygenation to generate a phthalimidyl radical. This radical then adds to an alkene to form a carbon-centered radical, which subsequently abstracts a hydrogen atom from another equivalent of NHPI to yield the hydroaminated product and regenerate the phthalimidyl radical in a chain propagation mechanism.[14]

Table 1: Comparison of Radical Generation Methods from N-Alkoxyphthalimides

| Method | Activator | Key Intermediates | Typical Applications | Advantages | Limitations |

| Photoredox Catalysis | Visible Light, Photocatalyst | Excited Photocatalyst, Radical Anion | C-H Functionalization, C-C Bond Formation | Mild Conditions, High Selectivity | Requires Photocatalyst |

| Electrochemistry | Electric Current | Radical Anion | Reductive N-O Scission | Catalyst-Free, Scalable | Requires Specialized Equipment |

| Thermal Initiation | Heat, Radical Initiator | Alkoxy and Phthalimidyl Radicals | Polymerization, Hydroamination | Simple Setup | High Temperatures, Less Selective |

Construction of Quaternary Carbon Centers

(N-Acyloxy)phthalimides have been shown to be excellent precursors for tertiary radicals, which can be used to construct quaternary carbon centers.[15] Under visible-light photocatalysis, these precursors undergo decarboxylative fragmentation to generate tertiary alkyl radicals. These radicals can then participate in reductive coupling reactions with electron-deficient alkenes or substitution reactions with allylic and vinylic halides to form new C-C bonds and quaternary centers.[15][16]

Experimental Protocols: A Practical Guide

To illustrate the practical utility of N-alkoxyphthalimide radical precursors, we provide a generalized experimental workflow.

General Procedure for Photocatalytic C-H Functionalization

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the N-alkoxyphthalimide precursor (1.0 equiv), the substrate (1.2-2.0 equiv), and the photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst, 1-5 mol%).

-

Solvent and Degassing: Add the appropriate anhydrous solvent (e.g., acetonitrile, DMF) via syringe. Degas the reaction mixture by sparging with an inert gas (e.g., argon, nitrogen) for 15-30 minutes.

-

Initiation: Place the reaction vessel in proximity to a visible light source (e.g., blue LED lamp) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, quench the reaction and perform a standard aqueous workup. Purify the crude product by column chromatography on silica gel.

Diagram 3: Experimental Workflow for Photocatalytic C-H Functionalization

Caption: A typical experimental workflow.

Conclusion and Future Outlook

This compound and its analogs have emerged as powerful and versatile precursors for the generation of nitrogen and alkoxy radicals under mild and controlled conditions. Their ease of synthesis, stability, and diverse reactivity make them invaluable tools for modern organic synthesis. The continued development of novel catalytic systems, particularly in the realm of photoredox and electrochemical methods, will undoubtedly expand the synthetic utility of these reagents. As our understanding of their mechanistic intricacies deepens, we can anticipate the development of even more selective and efficient transformations, paving the way for the streamlined synthesis of complex molecules with significant biological and material applications.

References

-

N‐Alkoxyphtalimides as Versatile Alkoxy Radical Precursors in Modern Organic Synthesis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Molecule-Induced Homolysis of N-Hydroxyphthalimide (NHPI) by Peracids and Dioxirane. A New, Simple, Selective Aerobic Radical Epoxidation of Alkenes. | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Strategies to Generate Nitrogen-Centered Radicals That May Rely on Photoredox Catalysis: Development in Reaction Methodology and Applications in Organic Synthesis. (2022). National Institutes of Health. Retrieved from [Link]

-

Highly efficient electrogeneration of oxygen centered radicals from N-Alkoxyphthalimides employing rapid alternating polarity (RAP) electrolysis. Transferring the photoredox catalytic conditions to organic electrosynthesis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

PapChem N-Methyl Phthalimide | CAS 550-44-7 | International B2B Manufacturer & Supplier. (n.d.). PapChem. Retrieved from [Link]

-

N-alkoxyphthalimides from nature sources Conditions: All reactions were.... (n.d.). ResearchGate. Retrieved from [Link]

-

Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Strategies to Generate Nitrogen-centered Radicals That May Rely on Photoredox Catalysis: Development in Reaction Methodology and Applications in Organic Synthesis. (2022). PubMed. Retrieved from [Link]

-

Facile Generation of Alkoxy Radicals from N-Alkoxyphthalimides. (n.d.). Scilit. Retrieved from [Link]

-

Metal free in situ formation of phthalimide N-oxyl radicals by light-induced homolysis of N-alkoxyphthalimides. (n.d.). OUCI. Retrieved from [Link]

-

Change of Selectivity in C–H Functionalization Promoted by Nonheme Iron(IV)-oxo Complexes by the Effect of the N-hydroxyphthalimide HAT Mediator. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Photocatalytic intermolecular anti-Markovnikov hydroamination of unactivated alkenes with N-hydroxyphthalimide. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

N-Acyloxyphthalimides as Nitrogen Radical Precursors in the Visible Light Photocatalyzed Room Temperature C–H Amination of Arenes and Heteroarenes. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Use of N‐Hydroxyphthalimide for selective C−H functionalization. (n.d.). ResearchGate. Retrieved from [Link]

-

Decarboxylative Intramolecular Arene Alkylation Using N-(Acyloxy)phthalimides, an Organic Photocatalyst, and Visible Light. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis. (2015). National Institutes of Health. Retrieved from [Link]

-

Intermolecular Radical Mediated Anti-Markovnikov Alkene Hydroamination Using N-Hydroxyphthalimide. (2018). SciSpace. Retrieved from [Link]

-

Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. (n.d.). National Institutes of Health. Retrieved from [Link]

-

N-Methylphthalimide-substituted benzimidazolium salts and PEPPSI Pd–NHC complexes: synthesis, characterization and catalytic activity in carbon–carbon bond-forming reactions. (2016). National Institutes of Health. Retrieved from [Link]

- CN1733726A - N-methylphthalimide preparation process. (n.d.). Google Patents.

-

N-(Acyloxy)phthalimides as Tertiary Alkyl Radical Precursors in the Visible Light Photocatalyzed Tandem Radical Cyclization of N-Arylacrylamides to 3,3-Dialkylsubstituted Oxindoles | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. (2024). PubMed. Retrieved from [Link]

-

Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide. (2022). National Institutes of Health. Retrieved from [Link]

-

THE POTENTIAL OF N-HYDROXYPHTHALIMIDE FOR THE LARGE-SCALE CH-OXIDATIONS. (n.d.). European Science. Retrieved from [Link]

-

A Mechanistic Investigation of the N -Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. (n.d.). ResearchGate. Retrieved from [Link]

-

Cu-facilitated C-O bond formation using N-hydroxyphthalimide: efficient and selective functionalization of benzyl and allylic C-H bonds. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

- 1. Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acyloxyphthalimides as Nitrogen Radical Precursors in the Visible Light Photocatalyzed Room Temperature C–H Amination of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies to Generate Nitrogen-Centered Radicals That May Rely on Photoredox Catalysis: Development in Reaction Methodology and Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies to Generate Nitrogen-centered Radicals That May Rely on Photoredox Catalysis: Development in Reaction Methodology and Applications in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. BJOC - Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters [beilstein-journals.org]

- 8. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Change of Selectivity in C–H Functionalization Promoted by Nonheme Iron(IV)-oxo Complexes by the Effect of the N-hydroxyphthalimide HAT Mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Photocatalytic intermolecular anti-Markovnikov hydroamination of unactivated alkenes with N-hydroxyphthalimide - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. scispace.com [scispace.com]

- 15. Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Discovery and history of N-alkoxyphthalimides

An In-depth Technical Guide to the Discovery and History of N-Alkoxyphthalimides

Abstract

N-Alkoxyphthalimides have evolved from chemical curiosities into indispensable tools in modern organic synthesis. Initially developed as stable derivatives of N-hydroxyphthalimide (NHPI), their true potential was unlocked with the discovery that they serve as exceptionally clean and versatile precursors to highly reactive alkoxy radicals. This guide provides a comprehensive overview of the historical milestones, from the initial synthesis of the foundational NHPI scaffold to the paradigm-shifting work that established N-alkoxyphthalimides as premier reagents for radical-mediated transformations. We will explore the key synthetic methodologies, the mechanistic principles governing their reactivity, and their expanding applications in medicinal chemistry and drug development, offering field-proven insights for researchers and scientists.

The Genesis: N-Hydroxyphthalimide (NHPI), the Essential Precursor

The story of N-alkoxyphthalimides begins with their parent compound, N-hydroxyphthalimide (NHPI). The discovery and synthesis of this core structure laid the necessary groundwork for all subsequent developments.

First Synthesis and Early Methodologies

The first documented synthesis of N-hydroxyphthalimide was reported by Lassar Cohn in 1880, who produced it from the reaction of phthaloyl chloride with hydroxylamine hydrochloride in the presence of a base.[1] This foundational work established the viability of forming the crucial N-O bond within the phthalimide framework. In subsequent decades, alternative and often more practical methods were developed. These included reacting hydroxylamine hydrochloride with either diethyl phthalate or, more commonly, phthalic anhydride, with the latter reaction yielding NHPI in good yields after recrystallization.[1] More recently, microwave-assisted synthesis from phthalic anhydride and hydroxylamine hydrochloride in pyridine has been shown to produce NHPI in an efficient 81% yield.[1]

The availability of NHPI, a stable, white to pale yellow crystalline solid, was a critical prerequisite for its exploration as a synthetic building block.[1] Its >N-OH group presented a reactive handle for derivatization, a feature that would become central to its utility.[2]

The Emergence of N-Alkoxyphthalimides: From Derivatives to Reagents

With NHPI readily available, chemists began to explore its derivatization, leading to the first syntheses of N-alkoxyphthalimides. These early methods were primarily extensions of classical nucleophilic substitution chemistry.

Foundational Synthetic Routes

Two primary methods have traditionally been employed to prepare N-alkoxyphthalimides:

-

Reaction with Alkyl Halides: This approach, analogous to the Gabriel synthesis of primary amines, involves the O-alkylation of N-hydroxyphthalimide.[3] Typically, NHPI is first deprotonated with a base (e.g., triethylamine, potassium carbonate) to form the corresponding salt, which then acts as a nucleophile, displacing a halide from an alkyl halide.[4] While generally applicable, these early iterations often required long reaction times and an excess of the alkyl halide, leading to variable yields.[4] A significant improvement was reported in 1992, demonstrating that the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in dimethylformamide (DMF) leads to a marked rate increase, cleaner reactions, and consistently high yields.[4]

-

The Mitsunobu Reaction: This powerful reaction allows for the direct conversion of alcohols into N-alkoxyphthalimides.[5] By treating a mixture of an alcohol and NHPI with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the corresponding N-alkoxyphthalimide can be formed in relatively high yields.[4] The primary drawback of this method is the use of expensive reagents and the often tedious purification required to remove stoichiometric byproducts.[4]

These methods established N-alkoxyphthalimides as stable, easily accessible, and isolable compounds, setting the stage for the investigation of their chemical reactivity.[6]

Data Presentation: Comparison of Classical N-Alkoxyphthalimide Synthesis Methods

| Method | Reagents | Substrates | Advantages | Disadvantages |

| Alkylation | NHPI, Base (e.g., DBU, K₂CO₃), Alkyl Halide | Alkyl Halides | Uses readily available starting materials; simple work-up; improved methods are high-yielding.[4] | Traditional methods can be slow with variable yields; not suitable for direct use of alcohols.[4] |

| Mitsunobu Reaction | NHPI, Alcohol, DEAD, PPh₃ | Alcohols | Directly utilizes alcohols; generally provides high yields.[4][5] | Expensive reagents (DEAD); stoichiometric byproducts complicate purification.[4] |

A Paradigm Shift: Unlocking the Power of Alkoxy Radicals

For many years, the primary interest in phthalimide derivatives was for applications like peptide synthesis or as protected forms of amines.[1][7] A revolutionary shift occurred in 1998 when Kim and co-workers reported that N-alkoxyphthalimides could serve as highly efficient precursors for alkoxy radicals .[5][6]

This was a landmark discovery. While other alkoxy radical precursors existed (e.g., nitrites, hypohalites), they were often unstable and required harsh, acidic conditions for their preparation, limiting their synthetic utility.[6] N-alkoxyphthalimides, in contrast, were exceptionally stable, crystalline solids that could be easily prepared from either alcohols or alkyl halides.[5][6]

The activation mechanism involves a single-electron reduction of the N-alkoxyphthalimide, which triggers the homolytic cleavage of the relatively weak N-O bond to release an alkoxy radical and the phthalimide anion.[8] This process was initially demonstrated using the classical radical generation system of Bu₃SnH/AIBN, but has since been adapted to milder and more modern techniques, particularly visible-light photoredox catalysis.[6][8]

Mechanistic Hallmarks and Modern Synthetic Frontiers

The utility of N-alkoxyphthalimides stems from the diverse and predictable reaction pathways available to the generated alkoxy radical.

Key Radical Transformations

Once formed, the highly energetic alkoxy radical can undergo several key transformations:

-

Hydrogen Atom Transfer (HAT): The alkoxy radical can abstract a hydrogen atom from a C-H bond. This is particularly powerful in an intramolecular fashion, such as a 1,5-HAT, which translocates the radical center from oxygen to a carbon atom, enabling the functionalization of otherwise unactivated C-H bonds.[5][8]

-

β-Scission (or β-Fragmentation): This process involves the cleavage of a C-C bond adjacent to the alkoxy radical, leading to the formation of a ketone and a new carbon-centered radical.[8] This strategy is valuable for ring-opening reactions and for forging new C-C bonds from alcohols.[9]

-

Radical-Radical Coupling: The generated alkoxy radical, or a carbon-centered radical derived from it, can couple with other radical species in the reaction medium.[8]

Advanced Synthetic Methodologies

While the classical syntheses remain relevant, the field has advanced toward more efficient and atom-economical methods. Recent developments include PIDA (phenyliodine diacetate)-promoted cross-dehydrogenative coupling reactions that can form N-alkoxyphthalimides directly from aryl ketones and NHPI under metal-free conditions.[10][11][12] Furthermore, electrochemically induced methods have been developed for the synthesis of N-allyloxyphthalimides from alkenes, showcasing the ongoing innovation in this area.[13]

In drug discovery, N-alkoxyphthalimides are now central to strategies for late-stage functionalization and the construction of complex molecular scaffolds.[5] Their merger with nickel catalysis has enabled powerful cross-electrophile couplings with aryl halides, providing novel routes to valuable pharmacophores.[14]

Experimental Protocols: A Validated Approach

To provide a practical context, we describe a reliable, high-yield method for the synthesis of N-alkoxyphthalimides.

Protocol: Improved Synthesis of N-(Propargyloxy)phthalimide[4]

This procedure is based on the DBU-mediated alkylation of N-hydroxyphthalimide, which is clean, fast, and high-yielding.

Materials:

-

N-hydroxyphthalimide (3.3 g, 20 mmol)

-

Propargyl bromide (80 wt.% solution in toluene, 3.3 g, 22 mmol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.1 g, 20 mmol)

-

Dimethylformamide (DMF) (50 mL)

-

1 N Hydrochloric acid (HCl) solution

-

95% Ethanol (for crystallization)

Procedure:

-

To a stirred solution of N-hydroxyphthalimide (3.3 g, 20 mmol) and propargyl bromide (3.3 g, 22 mmol) in DMF (50 mL), add DBU (3.1 g, 20 mmol) dropwise at room temperature over 5 minutes.

-

Continue stirring the reaction mixture for an additional 25 minutes at room temperature. The reaction is typically complete within 0.5-2 hours.

-

Pour the reaction mixture into a beaker containing cold 1 N HCl solution (500 mL).

-

A solid precipitate will form. Collect the solid by vacuum filtration.

-

Wash the collected solid thoroughly with water to afford the nearly pure product.

-

For further purification, recrystallize the solid from 95% ethanol to yield analytically pure N-(propargyloxy)phthalimide. Expected Yield: 3.86 g (96%) .

Conclusion

The journey of N-alkoxyphthalimides from simple derivatives of a historically significant scaffold to powerful reagents in modern chemistry is a testament to the continuous evolution of organic synthesis. Their stability, accessibility, and unique capacity to generate alkoxy radicals under mild conditions have cemented their role as indispensable tools for both academia and industry. For researchers in drug development, N-alkoxyphthalimides provide robust and reliable solutions for tackling complex synthetic challenges, from C-H functionalization to the construction of novel carbon-carbon bonds. As new catalytic systems and activation modes continue to be discovered, the scope and application of these versatile reagents are poised to expand even further.

References

-

N‐Alkoxyphtalimides as Versatile Alkoxy Radical Precursors in Modern Organic Synthesis. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Yoon, T. P. (2021). Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. Chemical Reviews, 121(19), 12136-12190. [Link]

-

Kim, J. N., Kim, K. M., & Ryu, E. K. (1992). Improved synthesis of n-alkoxyphthalimides. Synthetic Communications, 22(10), 1427-1431. [Link]

-

N-Hydroxyphthalimide. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

-

Wang, K.-K., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances, 11(14), 8195-8199. [Link]

-

Chen, R., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances, 11(14), 8195-8199. [Link]

-

Wang, K.-K., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. Semantic Scholar. [Link]

-

Sherwood, T. C., et al. (2019). Decarboxylative Intramolecular Arene Alkylation Using N-(Acyloxy)phthalimides, an Organic Photocatalyst, and Visible Light. The Journal of Organic Chemistry, 84(14), 8360-8379. [Link]

-

Al-Amiery, A. A., et al. (2022). Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution. Chemical Methodologies, 6(1), 1-13. [Link]

-

N-alkoxyphthalimides from nature sources. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Chen, R., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances, 11(14), 8195-8199. [Link]

-

Synthesis of N‐hydroxyimides 1–4. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Fermission, A. M., & de Oliveira, R. B. (2021). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Mini-Reviews in Medicinal Chemistry, 21(1), 2-25. [Link]

-

Monteith, J. J., & Procter, D. J. (2025). Ni‐Catalyzed Cross‐Electrophile Couplings of N‐Alkoxyphthalimides and Aryl Halides. European Journal of Organic Chemistry, 28(20). [Link]

-

Gafurov, Z. N., et al. (2024). Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom. ACS Omega. [Link]

-

Kim, S., Lee, T. A., & Song, Y. (1998). Facile Generation of Alkoxy Radicals from N-Alkoxyphthalimides. Synlett, 1998(4), 477-479. [Link]

-

Wang, Z., et al. (2024). N-Alkoxyphthalimides as Nitrogen Electrophiles to Construct C–N Bonds via Reductive Cross-Coupling. The Journal of Organic Chemistry. [Link]

- Method for preparing N-hydroxyphthalimide. (2015).

-

Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]

Sources

- 1. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]

- 2. CN105111128A - Method for preparing N-hydroxyphthalimide - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of N-methoxyphthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction